Ac-leu-nhme
Overview
Description
Ac-leu-nhme, also known as (2S)-2-acetamido-N,4-dimethylpentanamide, is a compound with the molecular weight of 186.251. It is a white to yellow solid1 and is used for research and development1.
Synthesis Analysis
The synthesis of Ac-leu-nhme can be achieved from N-Acetyl-L-leucine and Methylamine2. More detailed synthesis methods and conditions might be available in specific scientific literature or patent documents.
Molecular Structure Analysis
The IUPAC name of Ac-leu-nhme is (2S)-2-acetamido-N,4-dimethylpentanamide1. The InChI code is 1S/C9H18N2O2/c1-6(2)5-8(9(13)10-4)11-7(3)12/h6,8H,5H2,1-4H3,(H,10,13)(H,11,12)/t8-/m0/s11. For a more detailed molecular structure analysis, quantum theory of atoms-in-molecules (Qt AIM) analysis can be used3.
Chemical Reactions Analysis
Specific chemical reactions involving Ac-leu-nhme are not readily available from the search results. However, studies on similar compounds like Ac-Ala-NHMe and Ac-Phe-NHMe have been conducted45. These studies might provide insights into the chemical reactions of Ac-leu-nhme.Physical And Chemical Properties Analysis
Ac-leu-nhme is a white to yellow solid1. It has a molecular weight of 186.251 and its IUPAC name is (2S)-2-acetamido-N,4-dimethylpentanamide1. The InChI code is 1S/C9H18N2O2/c1-6(2)5-8(9(13)10-4)11-7(3)12/h6,8H,5H2,1-4H3,(H,10,13)(H,11,12)/t8-/m0/s11. More detailed physical and chemical properties might be available in specific scientific literature or safety data sheets.
Scientific Research Applications
Summary of the Application
The study investigates the role of leucine, specifically leucine analogs such as Ac-Leu-NHMe, in the regulation of translation initiation through the mTOR-signaling pathway in pancreatic β-cells . This research is significant because it contributes to our understanding of how leucine-induced insulin secretion by β-cells involves increased mitochondrial metabolism .
Methods of Application or Experimental Procedures
The study used various leucine analogs, including Ac-Leu-NHMe, to confirm the close association of mitochondrial metabolism and the ability of leucine analogs to activate p70 s6k . Selective inhibitors of mitochondrial function were used to block this activation in a reversible manner .
Results or Outcomes
The findings indicate that leucine at physiological concentrations stimulates p70 s6k phosphorylation via the mTOR pathway, in part, by serving both as a mitochondrial fuel and an allosteric activator of GDH . Leucine-mediated activation of protein translation through mTOR may contribute to enhanced β-cell function by stimulating growth-related protein synthesis and proliferation associated with the maintenance of β-cell mass .
2. Understanding the Conformational Behaviour of Ac-Ala-NHMe in Different Media
Summary of the Application
The study investigates the conformational behaviour of Ac-Ala-NHMe in different media . The conformational preferences of this compound are shown to be resultant from a complex interplay between the strengths of possible intramolecular hydrogen bonds, steric interactions, hyperconjugation, entropy effects, and the overall dipole moments .
Methods of Application or Experimental Procedures
The study used experimental 1H NMR spectroscopy and theoretical calculations to understand the conformational behaviour of Ac-Ala-NHMe . The Ac-Ala-N(Me)2 derivative was used to simulate the effect of polar protic solvents in disrupting intramolecular hydrogen bonds involving the -NHMe group in Ac-Ala-NHMe .
Results or Outcomes
The results showed that the conformational preferences of Ac-Ala-NHMe, which change considerably from nonpolar to polar solvents, are strongly influenced by hyperconjugation and steric interactions . These findings help to understand the folding pathways of biological macromolecules built from these compounds .
3. Efficient Interatomic Descriptors for Accurate Machine Learning Force Fields of Extended Molecules
Summary of the Application
The study investigates the use of machine learning force fields (MLFFs) for enabling molecular dynamics simulations of molecules and materials with ab initio accuracy but at a small fraction of the computational cost . The research is significant because it addresses challenges in predictive MLFF simulations of realistic molecules, including developing efficient descriptors for non-local interatomic interactions and reducing the dimensionality of the descriptors .
Methods of Application or Experimental Procedures
The study used established DFT methods to study the conformational behaviour of Ac-Leu-NHMe and its doubly N-methylated derivative, Ac-Leu-NMe2, in the gas phase and in polarisable continua modelling a variety of solvents . The research aimed to construct global molecular MLFFs whose cost increases linearly, instead of quadratically, with system size .
Results or Outcomes
The results showed that non-local features (atoms separated by as far as 15 in studied systems) are crucial to retain the overall accuracy of the MLFF for peptides, DNA base pairs, fatty acids, and supramolecular complexes . These findings pave the way to constructing global molecular MLFFs whose cost increases linearly, instead of quadratically, with system size .
Safety And Hazards
The safety information available indicates that Ac-leu-nhme may be harmful if swallowed (Hazard Statement: H302)1. Precautionary measures include wearing protective gloves and eye/face protection (P280), and rinsing cautiously with water in case of eye contact (P305+P351+P338)1. A Material Safety Data Sheet (MSDS) is available for more detailed safety information17.
Future Directions
The future directions for research on Ac-leu-nhme are not readily available from the search results. However, given its potential biological activities and its use in research, future studies could focus on its synthesis, structure-activity relationships, and potential applications in medicine or biotechnology.
Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to the relevant scientific literature and safety data sheets.
properties
IUPAC Name |
(2S)-2-acetamido-N,4-dimethylpentanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-6(2)5-8(9(13)10-4)11-7(3)12/h6,8H,5H2,1-4H3,(H,10,13)(H,11,12)/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFQFFCFJVLJXRY-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NC)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40426220 | |
Record name | Ac-leu-nhme | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40426220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ac-leu-nhme | |
CAS RN |
32483-15-1 | |
Record name | Ac-leu-nhme | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40426220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.